Benzyl methyl(piperidin-4-yl)carbamate
Overview
Description
Benzyl methyl(piperidin-4-yl)carbamate is a chemical compound with the molecular formula C14H20N2O2 It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Benzyl methyl(piperidin-4-yl)carbamate undergoes various chemical reactions, including:
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: This involves the replacement of one functional group with another, typically using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Benzyl methyl(piperidin-4-yl)carbamate has a wide range of applications in scientific research:
Comparison with Similar Compounds
Benzyl methyl(piperidin-4-yl)carbamate can be compared to other piperidine derivatives, such as:
Methyl piperidine-4-yl-carbamate: Similar in structure but lacks the benzyl group.
Benzyl piperidine-4-yl-carbamate: Similar but with different substituents on the piperidine ring.
Conclusion
This compound is a versatile compound with significant potential in various fields of scientific research. Its unique chemical properties, efficient synthesis methods, and wide range of applications make it a valuable subject of study in chemistry, biology, medicine, and industry.
Biological Activity
Benzyl methyl(piperidin-4-yl)carbamate, a compound with a unique structure featuring a piperidine ring and a benzyl carbamate group, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms. Its structure can be summarized as follows:
Property | Details |
---|---|
Molecular Formula | |
Molecular Weight | Approximately 234.30 g/mol |
Structural Features | Piperidine ring, benzyl group |
The biological activity of this compound is primarily attributed to its interactions with various enzymes and receptors. Research indicates that it may function as an inhibitor or modulator of specific molecular targets, which can lead to diverse biological effects. The exact pathways involved depend on the specific target engaged by the compound.
Biological Activities
-
Analgesic Properties :
- This compound has been studied for its potential analgesic effects, suggesting it may modulate pain pathways effectively.
- Anti-inflammatory Effects :
- Neuroprotective Effects :
Research Findings and Case Studies
Several studies have investigated the biological activities and mechanisms of action associated with this compound:
- Study on Enzyme Interaction : A study highlighted that piperidine/piperazine carbamates exhibit excellent in vivo activity by raising brain endocannabinoid levels, producing significant behavioral effects in mice . This suggests that similar compounds could influence neurological functions.
- Comparative Analysis : A comparative analysis showed that this compound's unique structure allows it to interact selectively with certain biological targets compared to other carbamates and piperidine derivatives .
Data Table: Comparison with Similar Compounds
Compound Name | Structure Highlights | Biological Activity | Unique Features |
---|---|---|---|
This compound | Piperidine ring with a benzyl and methyl group | Analgesic, anti-inflammatory | Combination of structural features |
Methyl piperidin-4-ylcarbamate | Piperidine ring with a methyl carbamate | Anti-inflammatory | Lacks benzyl group |
1-(Benzyl)piperidine | Simple piperidine with a benzyl substituent | Potential psychoactive effects | No carbamate functionality |
Properties
IUPAC Name |
benzyl N-methyl-N-piperidin-4-ylcarbamate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-16(13-7-9-15-10-8-13)14(17)18-11-12-5-3-2-4-6-12/h2-6,13,15H,7-11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEKZBJSBKRVWFF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCNCC1)C(=O)OCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601246867 | |
Record name | Phenylmethyl N-methyl-N-4-piperidinylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601246867 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
553672-39-2 | |
Record name | Phenylmethyl N-methyl-N-4-piperidinylcarbamate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=553672-39-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phenylmethyl N-methyl-N-4-piperidinylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601246867 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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